Tert-butyl 4-[(chlorosulfonyl)methyl]-4-fluoropiperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-[(chlorosulfonyl)methyl]-4-fluoropiperidine-1-carboxylate is a chemical compound with the molecular formula C11H19ClFNO4S and a molecular weight of 315.79 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a tert-butyl ester, a chlorosulfonyl group, and a fluorine atom. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of tert-butyl 4-[(chlorosulfonyl)methyl]-4-fluoropiperidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate piperidine derivative.
Chlorosulfonylation: The piperidine derivative undergoes chlorosulfonylation using chlorosulfonic acid or a similar reagent to introduce the chlorosulfonyl group.
Esterification: The final step involves the esterification of the piperidine ring with tert-butyl chloroformate to form the tert-butyl ester.
Chemical Reactions Analysis
Tert-butyl 4-[(chlorosulfonyl)methyl]-4-fluoropiperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Tert-butyl 4-[(chlorosulfonyl)methyl]-4-fluoropiperidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Chemical Biology: The compound is utilized in the study of enzyme inhibitors and receptor ligands.
Material Science: It serves as a building block for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-[(chlorosulfonyl)methyl]-4-fluoropiperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The chlorosulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity for specific targets .
Comparison with Similar Compounds
Tert-butyl 4-[(chlorosulfonyl)methyl]-4-fluoropiperidine-1-carboxylate can be compared with similar compounds such as:
Tert-butyl 4-[(methylsulfonyl)methyl]-4-fluoropiperidine-1-carboxylate: This compound has a methylsulfonyl group instead of a chlorosulfonyl group, which affects its reactivity and applications.
Tert-butyl 4-[(chlorosulfonyl)methyl]-4-chloropiperidine-1-carboxylate: The presence of a chlorine atom instead of a fluorine atom alters the compound’s chemical properties and biological activity.
Properties
IUPAC Name |
tert-butyl 4-(chlorosulfonylmethyl)-4-fluoropiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClFNO4S/c1-10(2,3)18-9(15)14-6-4-11(13,5-7-14)8-19(12,16)17/h4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHGNDFJWFCSPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CS(=O)(=O)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClFNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803608-08-3 |
Source
|
Record name | tert-butyl 4-[(chlorosulfonyl)methyl]-4-fluoropiperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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